N-Ethyldiethanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-2-7(3-5-8)4-6-9/h8-9H,2-6H2,1H3 | |
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InChI Key |
AKNUHUCEWALCOI-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Record name | ETHYLDIETHANOLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID8041955 | |
| Record name | Ethyl diethanolamine | |
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Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon precursor or chemical weapon impurity which is similar to methyldiethanolamine. See the chemical datasheet for methyldiethanolamine for more information., Water-white or yellow liquid with an amine odor; [HSDB] Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | ETHYLDIETHANOLAMINE | |
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| Record name | Ethyldiethanolamine | |
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Boiling Point |
247 degc C | |
| Record name | ETHYLDIETHANOLAMINE | |
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Flash Point |
208 °F (138 °C) (Open cup) | |
| Record name | ETHYLDIETHANOLAMINE | |
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Solubility |
Very soluble in ethanol; slightly soluble in ethyl ether, In water, 1X10+6 mg/L at 25 °C (miscible) | |
| Record name | ETHYLDIETHANOLAMINE | |
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Density |
1.0135 g/cu cm at 20 °C | |
| Record name | ETHYLDIETHANOLAMINE | |
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Vapor Pressure |
0.00245 [mmHg] | |
| Record name | Ethyldiethanolamine | |
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Color/Form |
Water-white liquid, Yellow liquid | |
CAS No. |
139-87-7 | |
| Record name | ETHYLDIETHANOLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-Ethyldiethanolamine | |
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| Record name | Ethyldiethanolamine | |
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| Record name | Ethanol, 2,2'-(ethylimino)bis- | |
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| Record name | Ethyl diethanolamine | |
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| Record name | N-ethyldiethanolamine | |
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| Record name | N-ETHYLDIETHANOLAMINE | |
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| Record name | ETHYLDIETHANOLAMINE | |
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Melting Point |
-50 °C | |
| Record name | ETHYLDIETHANOLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7674 | |
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Advanced Synthetic Methodologies and Mechanistic Studies of N Ethyldiethanolamine
Established Synthetic Pathways and Reaction Kinetics
The primary industrial synthesis of N-Ethyldiethanolamine is achieved through a few well-established chemical reactions. The kinetics of these reactions are critical for the design and optimization of manufacturing processes.
The kinetics of this ethoxylation process are influenced by several factors, including temperature, pressure, and the molar ratio of the reactants. To achieve high selectivity for this compound and minimize the formation of byproducts such as higher ethoxylates, precise control over these parameters is essential. The reaction is typically conducted in batch or semi-batch reactors at temperatures ranging from 50 to 150 °C and pressures of 10 to 20 bar.
A kinetic study of the reaction of amines with ethylene (B1197577) oxide has shown that the reaction rate is first order with respect to both the amine and ethylene oxide concentrations. The rate constants for the individual reaction steps are crucial for modeling the reaction and optimizing the product distribution.
An alternative synthetic route involves the alkylation of diethanolamine (B148213) using an ethylating agent, most commonly an ethyl halide such as ethyl chloride or ethyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of diethanolamine attacks the electrophilic carbon of the ethyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which drives the equilibrium towards the products.
The reaction kinetics are dependent on the concentration of the reactants, the specific halogen used (with the reactivity order being I > Br > Cl), and the reaction temperature. While this method can provide good yields, its economic viability can be hampered by the higher cost of ethyl halides and the production of salt waste that requires disposal.
A less common but researched synthetic pathway is the reaction of diethanolamine with an ethylating agent like diethyl carbonate or through direct amination of ethanol (B145695). This approach is often considered a "greener" alternative due to the use of less hazardous reagents and the potential for reduced waste generation. The reaction involves the transfer of an ethyl group from the carbonate or alcohol to the diethanolamine.
These reactions are typically catalyzed by either a base or an acid. The kinetics are influenced by the catalyst type and concentration, temperature, and the efficient removal of byproducts to shift the reaction equilibrium. For instance, the use of a catalyst can significantly lower the activation energy required for the reaction to proceed at a reasonable rate.
Mechanistic Investigations of this compound Synthesis
A thorough understanding of the reaction mechanisms is fundamental for the development of more efficient and selective synthetic processes for this compound.
The synthesis of this compound via the ethoxylation of ethylamine (B1201723) proceeds through a nucleophilic ring-opening mechanism. The lone pair of electrons on the nitrogen atom of ethylamine initiates a nucleophilic attack on one of the carbon atoms of the ethylene oxide's strained three-membered ring. This attack leads to the opening of the epoxide ring and the formation of an N-C bond, resulting in the N-ethylethanolamine intermediate. This intermediate then undergoes a second nucleophilic attack on another molecule of ethylene oxide to form this compound. The mechanism is highly regioselective due to the electronic and steric effects of the ethyl group.
In the alkylation of diethanolamine with ethyl halides, the reaction follows a classic bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl halide and displacing the halide ion in a single concerted step.
The synthesis of this compound can be conducted under both catalytic and non-catalytic conditions, with each having distinct advantages and disadvantages.
Non-Catalytic Conditions: The reaction between ethylamine and ethylene oxide can occur without a catalyst, but this generally requires more severe reaction conditions, such as higher temperatures and pressures, to achieve a practical reaction rate. The absence of a catalyst can also lead to lower selectivity and the formation of a wider range of byproducts.
Catalytic Conditions: The use of catalysts is standard in the industrial production of this compound to improve reaction rates and selectivity.
Base Catalysis: In the ethoxylation pathway, basic catalysts like sodium hydroxide (B78521) or potassium hydroxide are frequently employed. The catalyst deprotonates the hydroxyl group of the N-ethylethanolamine intermediate, forming a more potent nucleophilic alkoxide ion. This ion then reacts more rapidly with ethylene oxide, thereby accelerating the second addition step.
Acid Catalysis: Acid catalysts are less common in ethoxylation due to the potential for promoting side reactions, such as the polymerization of ethylene oxide. However, they can be utilized in the transesterification route to activate the ester or alcohol for nucleophilic attack by diethanolamine.
Heterogeneous Catalysts: There is growing research interest in the application of solid catalysts, such as zeolites and ion-exchange resins, for the synthesis of alkanolamines. These heterogeneous catalysts offer the advantages of easier separation from the reaction mixture, potential for regeneration and reuse, and a reduction in waste streams. For example, certain acidic or basic zeolites have been shown to effectively catalyze the reaction between amines and epoxides.
Purity Optimization Strategies in this compound Production
The commercial viability and performance of this compound (EDEA) in its various applications are critically dependent on its purity. The primary industrial synthesis route, the ethoxylation of ethylamine with ethylene oxide, can lead to the formation of several impurities if not carefully controlled. nih.gov Optimizing the production process to maximize purity involves a multi-faceted approach, encompassing stoichiometric control, precise management of reaction conditions, and effective post-synthesis purification techniques.
A crucial factor in minimizing byproduct formation is the strict control of the reactant stoichiometry. The ideal molar ratio for the synthesis of EDEA is 2:1 of ethylene oxide to ethylamine. Deviation from this ratio can lead to the formation of oligomerization byproducts. The reaction is highly exothermic, necessitating efficient heat dissipation and precise temperature control, typically maintained between 80–120°C. Elevated pressures, generally in the range of 2–5 atmospheres, are employed to keep the volatile ethylene oxide in the liquid phase, which enhances reaction efficiency.
Common impurities in crude EDEA include unreacted starting materials (ethylamine and ethylene oxide), monoethanolamine derivatives, and higher molecular weight oligomers formed from the reaction of EDEA with additional ethylene oxide molecules. The high viscosity of EDEA at room temperature can also complicate handling and purification.
Post-synthesis purification is essential to achieve the high purity levels (typically ≥99%) required for most applications. The cornerstone of EDEA purification is vacuum distillation. This technique effectively separates the high-boiling EDEA from more volatile impurities like unreacted ethylene oxide and lower-boiling byproducts. The process also removes residual solvents that may have been used to improve reactant miscibility and heat transfer.
To validate the purity of the final product, analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed. These techniques confirm the removal of impurities and ensure the final product meets the required specifications. Another important quality control parameter is the moisture content, which is often determined by Karl Fischer titration and kept below 0.1%.
Table 1: Key Parameters for Purity Optimization in EDEA Production
| Parameter | Optimal Condition/Method | Purpose | Citation |
|---|---|---|---|
| Stoichiometric Ratio | 2:1 (Ethylene Oxide:Ethylamine) | Maximize EDEA yield, minimize oligomerization. | |
| Temperature Control | 80–120°C | Prevent thermal runaway and side reactions. | |
| Pressure | 2–5 atm | Maintain ethylene oxide in the liquid phase. | |
| Primary Purification | Vacuum Distillation | Separate EDEA from unreacted materials, solvents, and oligomers. | |
| Purity Validation | Gas Chromatography-Mass Spectrometry (GC-MS) | Ensure purity threshold (≥99%) is met. | |
| Moisture Analysis | Karl Fischer Titration | Quantify and control water content (<0.1%). |
Comparative Analysis of this compound Synthesis with Analogous Tertiary Amines
The synthesis of this compound is part of a broader class of reactions for producing alkanolamines. A comparative analysis with the synthesis of analogous tertiary amines, such as N-methyldiethanolamine (MDEA) and triethanolamine (B1662121) (TEA), reveals common principles and key differences in reaction pathways and conditions. All three are typically produced through reactions involving ethylene oxide. wikipedia.orgwikipedia.org
This compound (EDEA): As established, EDEA is synthesized by the reaction of ethylamine with two equivalents of ethylene oxide. nih.gov The process is typically autocatalytic but can be accelerated under alkaline conditions. Precise control over the stoichiometry and temperature is paramount to prevent the formation of mono- and tri-ethanolamine analogs and higher oligomers.
N-Methyldiethanolamine (MDEA): The production of MDEA shares similarities with EDEA synthesis. A primary route is the ethoxylation of methylamine (B109427) with ethylene oxide (CH₃NH₂ + 2 C₂H₄O → CH₃N(C₂H₄OH)₂). wikipedia.orgsintez-oka.com This process is also autocatalytic and carried out in a liquid, anhydrous medium at temperatures of 60-90°C and pressures up to 1 MPa. sintez-oka.com An alternative major route involves the methylation of diethanolamine (DEA) using agents like formaldehyde (B43269) or dimethyl sulfate. atamanchemicals.com Some production methods involve cooling the reactants before mixing to improve reaction control and increase the final product content to over 90%. patsnap.comgoogle.com
Triethanolamine (TEA): Unlike EDEA and MDEA, which start from an alkylamine, TEA is produced from the reaction of ethylene oxide with aqueous ammonia (B1221849). wikipedia.org This reaction does not yield a single product but rather a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). The ratio of these products is controlled by altering the stoichiometry of the reactants; a higher ratio of ethylene oxide to ammonia favors the formation of TEA. wikipedia.org The separation of these three closely related products requires a series of fractional distillations, which adds complexity to the process compared to the more direct synthesis of EDEA or MDEA. chemicalbook.comgoogle.com
The synthesis of EDEA and MDEA via ethoxylation of the corresponding alkylamine allows for more direct control over the final product compared to the mixed-product synthesis of TEA from ammonia. While all three processes utilize the highly reactive and hazardous ethylene oxide, the starting amine (ethylamine, methylamine, or ammonia) dictates the specific product and the necessary purification strategy. The kinetics for EDEA and MDEA synthesis are directly related to the concentration of the specific alkylamine, whereas TEA formation is part of a complex reaction network involving the sequential addition of ethylene oxide to ammonia and the intermediate ethanolamines.
Table 2: Comparative Overview of Tertiary Amine Synthesis
| Feature | This compound (EDEA) | N-Methyldiethanolamine (MDEA) | Triethanolamine (TEA) |
|---|---|---|---|
| Primary Reactants | Ethylamine, Ethylene Oxide nih.gov | Methylamine, Ethylene Oxide wikipedia.orgsintez-oka.com OR Diethanolamine, Methylating Agent atamanchemicals.com | Ammonia, Ethylene Oxide wikipedia.org |
| Reaction Type | Direct Ethoxylation | Direct Ethoxylation or Methylation | Sequential Ethoxylation |
| Key Process Control | Stoichiometry (2:1), Temperature (80-120°C) | Stoichiometry, Temperature (60-90°C) sintez-oka.com | Stoichiometry (reactant ratio controls product mix) wikipedia.org |
| Product Stream | Primarily EDEA with some byproducts | Primarily MDEA with some byproducts patsnap.com | Mixture of MEA, DEA, and TEA wikipedia.orgchemicalbook.com |
| Purification | Vacuum distillation to remove byproducts. | Distillation to remove byproducts and unreacted materials. sintez-oka.compatsnap.com | Complex fractional distillation to separate MEA, DEA, and TEA. chemicalbook.comgoogle.com |
Reaction Mechanisms and Chemical Reactivity of N Ethyldiethanolamine
Fundamental Reaction Types
The reactivity of N-Ethyldiethanolamine is centered around its nucleophilic nitrogen atom and the two hydroxyl groups. It can undergo oxidation, reduction, and substitution reactions.
The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. A common oxidation product is the corresponding N-oxide, ethyldiethanolamine N-oxide. This occurs when the nitrogen atom is oxidized. Additionally, oxidation of the primary alcohol groups can occur, potentially forming aldehydes or carboxylic acids, though the formation of N-oxides is a more characteristic reaction for tertiary amines. It has been noted that this compound can be oxidized to form its corresponding oxides.
Studies on the oxidation of amines by reagents like iodine suggest that the initial product from a tertiary amine is an immonium salt. gre.ac.uk This intermediate can then undergo further reactions. The degradation of similar amines in industrial processes, such as CO2 capture, can also lead to a variety of oxidized products. For instance, studies on the degradation of N-methyldiethanolamine (MDEA), a structurally similar compound, have identified various oxidation products, including smaller amines and acids. core.ac.ukacs.org
Information regarding the specific reduction pathways of this compound is not extensively detailed in readily available literature. However, based on general organic chemistry principles, the reduction of the alcohol functional groups is not a typical transformation under standard reducing conditions. It is generally stated that it can be reduced to form simpler amines.
This compound can undergo substitution reactions where the ethyl or hydroxyethyl (B10761427) groups are replaced. For example, the hydroxyl groups can be converted to other functional groups. One such transformation is the reaction with halogenating agents like thionyl chloride to replace the hydroxyl groups with chlorine atoms. It can participate in substitution reactions where the ethyl group is replaced by other functional groups. The synthesis of this compound itself involves the ethoxylation of ethylamine (B1201723), demonstrating the reactivity of the amine group in substitution-type reactions.
Interactions with Carbon Dioxide (CO2)
The reaction of this compound with carbon dioxide is of significant interest, particularly in the context of industrial gas purification and carbon capture technologies. As a tertiary amine, EDEA does not react directly with CO2 to form a carbamate (B1207046) in the same way as primary and secondary amines. Instead, it acts as a base to catalyze the hydration of CO2, forming bicarbonate. acs.orgresearchgate.net
Research has shown that this compound is a promising solvent for CO2 capture, exhibiting favorable reaction kinetics. acs.orgacs.org The reaction in aqueous solutions is first-order with respect to CO2 concentration. acs.org Studies have determined the second-order rate constant for the reaction between CO2 and EDEA, highlighting its reactivity compared to other tertiary amines. acs.org
At a temperature of 303 K, this compound reacts with CO2 more rapidly than other common tertiary amines such as N-methyldiethanolamine (MDEA), N-propyldiethanolamine (PDEA), and N-butyldiethanolamine (BDEA). acs.org The dissociation constant (pKa) of an amine is also a crucial thermodynamic property influencing its interaction with acidic gases like CO2. The pKa of this compound has been measured across various temperatures, providing insight into its basicity and potential for CO2 absorption. acs.org
Table 1: Reaction Rate Constants for CO2 with Various Tertiary Amines at 303 K
| Amine | Rate Constant (k) [M⁻¹ s⁻¹] |
|---|---|
| This compound (EDEA) | 19 |
| N-Methyldiethanolamine (MDEA) | < 19 |
| N-Propyldiethanolamine (PDEA) | < 19 |
| N-Butyldiethanolamine (BDEA) | < 19 |
This table is interactive and can be sorted.
The effectiveness of different promoters in aqueous this compound solutions has been investigated. Piperazine (B1678402) (PZ), a cyclic diamine, has been identified as a particularly effective promoter, showing a greater enhancement of the reaction kinetics than monoethanolamine (MEA) and diethanolamine (B148213) (DEA). acs.orgijcce.ac.ir The addition of a promoter like piperazine introduces a parallel, faster reaction pathway for CO2 capture, significantly increasing the absorption rate. researchgate.net
Equilibrium Solubility of CO2 in this compound Solutions
The efficiency of this compound (EDEA) as a solvent for carbon dioxide (CO2) capture is significantly determined by the equilibrium solubility of CO2 in its aqueous solutions. This solubility is a function of temperature, CO2 partial pressure, and the concentration of the amine solution.
Research indicates that, like other alkanolamines, the loading capacity of CO2 in EDEA solutions increases with rising CO2 partial pressure and decreases with an increase in temperature. The exothermic nature of the CO2 absorption reaction means that lower temperatures favor higher solubility.
A study on the absorption and desorption performance of various tertiary amines, including EDEA, provides insights into its CO2 loading capacity. usn.no The experiments were conducted at an absorption temperature of 40 °C and a desorption temperature of 80 °C, with CO2 partial pressures up to 9.5 kPa for absorption and down to 1.0 kPa for desorption. usn.no While specific data points for EDEA from this particular study are not detailed here, the general trend of increasing loading with pressure and decreasing loading with temperature is a well-established principle for amine-based CO2 capture.
Modeling efforts, such as the modified Kent-Eisenberg model, have been employed to predict the equilibrium solubility of CO2 in aqueous solutions of similar tertiary amines like N,N-Diethylethanolamine (DEEA). researchgate.net These models, which show good agreement with experimental data, are crucial for designing industrial CO2 capture plants. researchgate.net
The following interactive table provides representative data on the equilibrium solubility of CO2 in a 2.0 M EDEA solution at various temperatures and pressures.
Table 1: Equilibrium Solubility of CO2 in 2.0 M this compound (EDEA) Solution
| Temperature (°C) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol EDEA) |
| 40 | 1.0 | 0.78 |
| 40 | 5.0 | 0.85 |
| 40 | 10.0 | 0.89 |
| 60 | 1.0 | 0.65 |
| 60 | 5.0 | 0.76 |
| 60 | 10.0 | 0.82 |
| 80 | 1.0 | 0.52 |
| 80 | 5.0 | 0.64 |
| 80 | 10.0 | 0.71 |
This table is generated based on typical trends observed for tertiary amines and should be considered illustrative.
Computational and Theoretical Studies of CO2 Interaction (e.g., DFT Calculations)
Computational methods, particularly Density Functional Theory (DFT), offer molecular-level insights into the interaction between CO2 and this compound. acs.orgsci-hub.box These theoretical studies are instrumental in understanding the reaction mechanisms and energetics of CO2 absorption. researchgate.net
For tertiary amines like EDEA, the primary reaction with CO2 in an aqueous solution leads to the formation of bicarbonate. utp.edu.my The mechanism is catalyzed by the amine, which promotes the hydration of CO2. researchgate.net DFT calculations can model the Gibbs free energies of the species involved in the reaction, helping to predict the equilibrium and kinetics of the absorption process. sci-hub.box
Key areas of investigation in computational studies include:
Reaction Pathways: Elucidating the step-by-step process of CO2 reacting with EDEA in an aqueous medium.
Energetics: Calculating reaction enthalpies and activation energies to determine the feasibility and rate of the reaction.
Intermediate Structures: Identifying and characterizing transient species, such as zwitterionic intermediates, that may form during the reaction.
Solvent Effects: Understanding the role of water molecules in the reaction mechanism.
These computational approaches are becoming increasingly valuable as a complement to experimental work for designing more efficient and cost-effective CO2 capture agents. researchgate.net
Chemical Reactivity with Other Amines and Compounds
For instance, a study found that piperazine was a more effective absorption promoter in aqueous EDEA solutions compared to MEA and diethanolamine (DEA). acs.org The addition of a promoter can accelerate the reaction kinetics of CO2 absorption. acs.org EDEA itself has been found to react with CO2 faster than other tertiary amines like N-methyldiethanolamine (MDEA). acs.org
Beyond its application in CO2 capture, EDEA can undergo other chemical reactions like oxidation and reduction. It is also recognized as a precursor to nitrogen mustards, indicating its reactivity in certain chemical syntheses. nih.govatamanchemicals.com Its reactivity and potential degradation pathways are important considerations for its industrial applications.
Dissociation Constants (pKa) and Basicity Studies
The dissociation constant (pKa) is a fundamental property of an amine that quantifies its basicity. The pKa value influences the amine's ability to react with acidic gases like CO2. acs.orgresearchgate.netrti.org
Structural and Temperature Dependences of pKa
The pKa of this compound is influenced by both its molecular structure and the temperature. acs.orgresearchgate.netrti.org Studies have shown that the pKa of EDEA, along with other amines, decreases as the temperature increases. acs.orgresearchgate.netrti.org This is a critical factor in CO2 capture processes, as a lower basicity at higher temperatures facilitates the regeneration of the solvent, reducing the energy required to release the captured CO2.
Potentiometric titration is a common method used to measure the pKa of amines over a range of temperatures. usn.noacs.orgresearchgate.netrti.org
Table 2: Experimentally Determined pKa of this compound at Various Temperatures
| Temperature (K) | pKa |
| 293.15 | 8.95 |
| 303.15 | 8.67 |
| 313.15 | 8.40 |
| 323.15 | 8.13 |
| 333.15 | 7.87 |
Data sourced from a study on the dissociation constants of tertiary and cyclic amines. acs.orgresearchgate.netrti.org
Influence of Steric Hindrance, Hydroxyl Groups, and Alkyl Chain Length on Basicity
Several structural features of the this compound molecule affect its basicity:
Steric Hindrance: The ethyl group and two ethanol (B145695) groups attached to the nitrogen atom create steric hindrance. acs.orgrti.orgrsc.org This bulkiness around the nitrogen can influence the stability of the carbamate that might be formed, which is a key difference in the reaction mechanism compared to less hindered primary and secondary amines. rsc.org
Hydroxyl Groups: The presence of two hydroxyl (-OH) groups in the EDEA molecule influences its properties. These groups can reduce vapor pressure and enhance water solubility. researchgate.net From an electronic standpoint, the hydroxyl groups have an electron-withdrawing effect, which can slightly decrease the basicity of the amine compared to an equivalent amine without these groups.
Alkyl Chain Length: The ethyl group on the nitrogen atom is an electron-donating group, which tends to increase the basicity of the amine. acs.orgrti.org Studies comparing amines with different alkyl chain lengths have shown that longer alkyl chains can lead to higher pKa values and equilibrium CO2 loading. researchgate.net However, the effect of alkyl chain length on the initial rate of CO2 absorption can be more complex due to mass transfer limitations. researchgate.net
List of Chemical Compounds
N Ethyldiethanolamine in Advanced Materials and Polymer Science
Role as a Reagent in Organic Synthesis
N-Ethyldiethanolamine serves as a valuable reagent in the synthesis of a range of organic compounds and is an important intermediate in the production of pharmaceuticals. benchchem.com Its ability to act as a surfactant and emulsifier facilitates the creation of stable intermediates, enhancing the efficiency of complex chemical reactions. chemicalbull.com
As a tertiary amine, this compound can undergo various reactions, including oxidation to form corresponding oxides and substitution reactions where the ethyl group is replaced by other functional groups. benchchem.com It is utilized in the production of dyes and corrosion inhibitors. guidechem.com The compound's utility also extends to its role as a solvent in certain chemical processes. guidechem.comchemicalbook.com
A significant application of this compound in the pharmaceutical industry is its use as a reagent in the preparation of diclofenac (B195802) salts. chemicalbook.comlookchem.com Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID). EDEA's capacity to form salts with acidic compounds like diclofenac makes it a crucial component in the synthesis of these pharmaceutical products. lookchem.com
Applications in Polymer Chemistry
This compound plays a pivotal role in polymer chemistry, contributing to the synthesis and modification of polymers with enhanced properties for various applications.
In the synthesis of polyurethanes, this compound is employed as a chain extender. benchchem.comgoogle.com Chain extenders are low-molecular-weight compounds that react with isocyanate groups during polymerization. tncintlchem.com This reaction helps to build the polymer chain and influences the final properties of the polyurethane material. google.comtncintlchem.com The use of N-alkyl dialkanolamines like this compound as chain extenders is a preferred method in some polyurethane formulations. google.comgoogle.com The addition of chain extenders can enhance the mechanical properties, such as rigidity and durability, as well as the chemical and thermal stability of the resulting polyurethane elastomer. tncintlchem.com
Table 1: Role of this compound in Polyurethane Synthesis
| Function | Description | Impact on Polyurethane Properties |
|---|---|---|
| Chain Extender | Reacts with isocyanate groups to build the polymer chain. google.comtncintlchem.com | Enhances mechanical strength, rigidity, and durability. tncintlchem.com |
Research has shown that incorporating this compound into polyurethane structures can enhance their antimicrobial properties. mdpi.com The smaller side chains attached to the nitrogen atom in EDEA are believed to allow for better penetration of the material into bacterial cells, leading to improved antibacterial activity. mdpi.com Polymers containing EDEA have demonstrated good antibacterial activity against various bacteria. mdpi.com The development of polymers with inherent antimicrobial properties is a significant area of research, aiming to create materials that can resist microbial colonization and degradation. mdpi.comui.ac.ir
Table 2: Antimicrobial Activity of this compound-Containing Polymers
| Polymer Type | Target Microorganism | Observed Effect |
|---|---|---|
| Polyurethanes | Listeria monocytogenes | Good antibacterial activity. mdpi.com |
| Polyurethanes | Salmonella typhimurium | Good antibacterial activity. mdpi.com |
In the field of gene therapy, this compound has been utilized in the synthesis of biodegradable poly(amine-co-esters). nih.gov These polymers can form nanometer-sized complexes with DNA, known as polyplexes. benchchem.comnih.gov These polyplexes are designed to protect the genetic material and facilitate its entry into cells for therapeutic purposes. nih.govfrontiersin.org Specifically, poly(N-ethyldiethyleneamine sebacate) (PESC) has been shown to form nanoparticles with DNA that have desirable sizes for cellular uptake. nih.gov These polymer-based systems represent a promising non-viral vector for the safe and efficient delivery of DNA in gene therapy applications. nih.govbmrat.orgmdpi.com
Table 3: this compound in Gene Delivery Systems
| Polymer | Application | Key Findings |
|---|---|---|
| Poly(N-ethyldiethyleneamine sebacate) (PESC) | Non-viral gene vector | Forms nanoparticles with DNA (40-70 nm) suitable for cellular uptake. nih.gov |
Development of Novel Polymer Materials utilizing this compound Derivatives
The incorporation of this compound into polymer structures has paved the way for new materials with dynamic and sustainable characteristics. Its derivatives are being explored for their utility in creating reprocessable thermosets, smart adhesives, and environmentally friendly coatings.
Reprocessable Thermosets and Composites
Traditional thermosets are known for their robust mechanical and thermal properties, which stem from their permanently cross-linked molecular structure. However, this permanence renders them difficult to recycle or reprocess. A new class of polymers, known as vitrimers or covalent adaptable networks (CANs), addresses this limitation by incorporating dynamic covalent bonds that can rearrange at elevated temperatures, allowing the material to be reshaped and reprocessed without compromising its network integrity. mdpi.comfrontiersin.org
The tertiary amine group in this compound can act as an internal catalyst for bond exchange reactions, such as transesterification or transcarbamoylation, which are fundamental to the behavior of many vitrimers. nih.govresearchgate.net While direct studies explicitly detailing EDEA in vitrimer formulations are emerging, the principle of using tertiary amines as catalysts is well-established. nih.gov For instance, polyurethane (PU) vitrimers can be designed where the network's cross-links are dynamic. frontiersin.orgsemanticscholar.org The incorporation of a tertiary amine like EDEA can facilitate the bond exchange reactions necessary for the vitrimeric behavior, enabling the reprocessing of these otherwise infusible and insoluble materials. The development of such materials is a significant step towards more sustainable, high-performance polymers.
Reversible Adhesives and Self-Healing Polymers
The principles of dynamic chemistry that enable thermoset reprocessing are also being applied to create adhesives that can be debonded on demand and polymers that can intrinsically heal damage. This compound and its close structural analogs have been implicated in the development of such smart materials.
A key strategy for creating thermally reversible adhesives involves the use of Diels-Alder chemistry, where a furan-functionalized polymer reacts with a maleimide-functionalized one to form a cross-linked network. This reaction is thermally reversible, allowing the adhesive to "unstick" when heated. A patent for such a system lists N-methyldiethanolamine, a compound structurally very similar to EDEA, as a potential component for synthesizing the multifunctional precursors for these adhesives. google.com The diol functionality of EDEA allows it to be readily incorporated into the polymer backbones of these adhesives.
In the realm of self-healing polymers, polyurethanes are a major focus. rsc.orggoogle.com Self-healing can be achieved through various mechanisms, including the incorporation of dynamic bonds that can reform after being broken. rsc.org Research on zwitterionic polyurethanes synthesized using N-methyldiethanolamine has shown that these materials can possess excellent self-healing properties. rsc.org The healing mechanism is attributed to the spontaneous attraction of the zwitterionic groups and the re-entanglement of polymer chains. Given that EDEA can be used as a chain extender in polyurethanes, it offers a pathway to creating self-healing materials where the tertiary amine group can be quaternized to create similar ionic interactions that drive the healing process.
Sustainable Coatings
This compound is playing a notable role in the formulation of sustainable coatings, particularly in the area of waterborne polyurethanes (WPUs). These coatings are considered more environmentally friendly as they use water as the primary solvent, drastically reducing the emission of volatile organic compounds (VOCs). sci-hub.se
Research has demonstrated the successful synthesis of bio-based cationic waterborne polyurethanes using vegetable oils like castor oil and soybean oil, with this compound used as a hydrophilic chain extender. sci-hub.semdpi.com In these systems, the tertiary amine of EDEA is quaternized with an acid, creating cationic centers along the polymer chain that allow for stable dispersion in water. The use of renewable resources like vegetable oils further enhances the sustainability profile of these coatings. nih.gov A patent also highlights the use of EDEA as a thixotropic agent in polyurethane coatings derived from rapeseed oil, which helps in controlling the viscosity for spray applications. google.com
The performance of these sustainable coatings can be tailored by the choice of components. For instance, in one study, WPUs prepared with N-methyldiethanolamine (MDEA) showed better antibacterial properties compared to those made with this compound (EDEA), though both were effective. sci-hub.se
| Coating System | Base Polyol | Role of EDEA/Analog | Key Sustainable Feature | Research Finding |
| Cationic WPU | Soybean Oil | Hydrophilic chain extender (emulsifier) | Bio-based, Waterborne (low VOC) | EDEA-containing PUs exhibit good antibacterial activity. mdpi.com |
| Cationic WPU | Castor Oil | Hydrophilic chain extender (emulsifier) | Bio-based, Waterborne (low VOC) | The choice of emulsifier, like EDEA, affects properties such as the glass transition temperature (Tg). sci-hub.se |
| Sprayable PU | Rapeseed Oil | Thixotropic agent | Bio-based | EDEA helps control the application viscosity of the coating. google.com |
Functionalization of Polymeric Structures with this compound
The bifunctional nature of this compound, possessing both hydroxyl and tertiary amine groups, makes it an excellent monomer for introducing specific functionalities into polymer chains. nih.govatamanchemicals.com By participating in polymerization reactions via its hydroxyl groups, EDEA can be integrated into the backbone of polymers like polyesters and polyurethanes, leaving the tertiary amine as a pendant group available for further reactions or to impart specific properties. nih.govbeilstein-journals.org
A significant application of this functionalization strategy is in the creation of antimicrobial polymers. Studies on cationic waterborne polyurethanes derived from soybean oil have shown that incorporating EDEA as the cationic center results in coatings with effective antibacterial properties. mdpi.com The proposed mechanism suggests that the cationic polymer adheres to the negatively charged bacterial cell wall, disrupting it and leading to cell death. The structure of the amine, such as the ethyl group in EDEA, influences the efficacy of this disruption. sci-hub.se
Another important area is the synthesis of poly(amine-co-ester)s. These polymers are synthesized via the enzymatic copolymerization of diesters with amino-diols like EDEA. nih.govd-nb.info The resulting polymers contain tertiary amine groups in their backbones, which can be protonated in acidic environments. This property makes them highly effective as non-viral vectors for gene delivery. nih.gov Research has shown that poly(N-ethyldiethyleneamine sebacate) (PESC) can condense with DNA to form nanoparticles that are efficiently taken up by cells and exhibit low cytotoxicity, making them promising candidates for gene therapy. nih.gov
Environmental Applications and Engineering of N Ethyldiethanolamine Systems
N-Ethyldiethanolamine in Carbon Capture Technologies
The use of amine-based solvents is a mature and widely adopted technology for the removal of carbon dioxide (CO2) from industrial flue gases. openchemicalengineeringjournal.comresearchgate.net EDEA, as a tertiary amine, presents distinct advantages and characteristics within this field.
Efficiency and Kinetics in CO2 Absorption Processes
The efficiency of a solvent in capturing CO2 is largely determined by its reaction kinetics and equilibrium capacity. Research has shown that EDEA reacts with CO2 more rapidly than other tertiary amines like N-methyldiethanolamine (MDEA), N-propyldiethanolamine (PDEA), and N-butyldiethanolamine (BDEA). acs.org At 303 K, the rate constant for the reaction between EDEA and CO2 is 19 M⁻¹ s⁻¹. acs.org
The absorption rate of CO2 into aqueous solutions of EDEA follows pseudo-first-order kinetics. acs.org Studies have demonstrated that the addition of promoters, such as piperazine (B1678402) (PZ), can significantly enhance the absorption rate. acs.org PZ has been found to be a more effective promoter for aqueous EDEA solutions compared to monoethanolamine (MEA) and diethanolamine (B148213) (DEA). acs.org The reaction mechanism in these blended systems involves parallel reactions of CO2 with both EDEA and the promoter. researchgate.net
Interactive Table: Reaction Rate Constants of Tertiary Amines with CO2 at 303 K
| Amine | Rate Constant (M⁻¹ s⁻¹) |
|---|---|
| This compound (EDEA) | 19 |
| N-Methyldiethanolamine (MDEA) | Slower than EDEA |
| N-Propyldiethanolamine (PDEA) | Slower than EDEA |
Process Design and Simulation of CO2 Absorption Columns
The design of CO2 absorption columns is a critical aspect of carbon capture technology. novapublishers.com Process simulations are essential for optimizing the performance of these columns. utp.edu.my A typical amine-based CO2 capture process consists of an absorber and a stripper (or regenerator). researchgate.net In the absorber, the lean amine solution comes into contact with the flue gas, absorbing the CO2. The resulting rich amine solution is then sent to the stripper where it is heated to release the captured CO2 and regenerate the lean amine for reuse. researchgate.net
Simulations of absorption columns using amine blends, such as MDEA and 2-ethylaminoethanol (EAE), have been developed to model the performance at elevated temperatures and pressures. bibliotekanauki.pl These models are crucial for the development of new and more efficient CO2 capture processes. bibliotekanauki.pl The design of these columns must account for the exothermic nature of the CO2 absorption reaction, which leads to a significant temperature increase within the column. bibliotekanauki.pl
Solvent Regeneration and Energy Efficiency in CO2 Capture
Research is focused on developing solvent formulations and process configurations that reduce this energy penalty. csic.esrepec.org Blending amines is a strategy to combine the high absorption capacity of tertiary amines with the faster reaction rates of primary or secondary amines, aiming for an optimal balance of performance and energy efficiency. repec.org
Techno-Economic Analysis of this compound-Based CO2 Capture Processes
A novel concept utilizing EDEA in a solvent-based gas processing unit (GPU) for oxy-combustion CO2 capture has been evaluated. pnnl.govacs.org This process, which uses EDEA to form a zwitterionic ammonium (B1175870) alkylcarbonate ionic liquid without water as a co-solvent, shows potential for a 1% improvement in net power efficiency, a 9% reduction in CAPEX, and up to a 5% reduction in the levelized cost of electricity (LCOE) if the price of EDEA is below $270/kg. pnnl.govacs.org This indicates that alternative CO2 capture methods for oxy-combustion can be more economical than conventional cryogenic processes. pnnl.govacs.org
Interactive Table: Economic Comparison of EDEA-Based Oxy-Combustion CO2 Capture
| Parameter | Improvement/Reduction | Condition |
|---|---|---|
| Net Power Efficiency | 1% Improvement | - |
| CAPEX | 9% Reduction | - |
Environmental Fate and Impact of this compound and its Metabolites
The widespread industrial use of chemicals like EDEA necessitates an understanding of their environmental behavior and potential impacts.
Environmental Persistence and Groundwater Contamination Concerns
The release of industrial chemicals into the environment can lead to contamination of soil and water resources. researchgate.net The physical and chemical properties of a compound, such as its water solubility, influence its mobility and potential for groundwater contamination. epa.gov Research indicates that EDEA can contribute to groundwater contamination when released from industrial sites. This raises concerns about its long-term ecological effects. The high water solubility of ethanolamines increases their likelihood of leaching and subsequent contamination of groundwater sources. rsc.org
Furthermore, EDEA can be a precursor to the formation of N-nitrosodiethanolamine (NDELA), a known carcinogen, through nitrosation reactions in the presence of nitrites. The persistence of EDEA and its transformation products in the environment is an area of ongoing research and concern.
Biodegradability and Ecotoxicity Studies
The environmental fate of this compound (EDEA) is a subject of study, particularly concerning its breakdown in natural environments and its potential impact on aquatic life. Biodegradation is the process by which microorganisms break down chemical substances. unit.no Standardized tests, such as the OECD 301 series, are often used to assess the ready biodegradability of chemicals in aerobic conditions over a 28-day period. unit.no
While extensive data on EDEA's biodegradability is not always available in public literature, studies on similar alkanolamines provide context. For instance, research on N-methyldiethanolamine (MDEA), a structurally similar tertiary amine, concluded that it is likely to have a biodegradability of less than 20% in seawater over 28 days, suggesting it is not readily biodegradable. unit.no Studies on monoethanolamine (MEA), however, have shown it to be biodegradable under various aerobic and anaerobic conditions in soil, seawater, and freshwater. ntnu.no The biodegradability of amines can lead to the formation of smaller molecules like carbon dioxide, water, and ammonia (B1221849), which can be utilized as nutrients by plants. ntnu.no
Ecotoxicity studies assess the potential harm a substance can cause to ecosystems. For amines used in industrial processes like CO2 capture, it is crucial to understand their toxicity to aquatic organisms. The ecotoxicity of MEA has been found to be acceptably low for marine species such as Skeletonema costatum. ntnu.no Given that EDEA is a metabolite of nitrogen mustards, understanding its biological interactions and potential toxicity is important. nih.govatamanchemicals.com
Table 1: Biodegradability Data for Related Alkanolamines
| Compound | Environment | Biodegradability | Source |
| N-methyldiethanolamine (MDEA) | Seawater | <20% in 28 days (Likely) | unit.no |
| Monoethanolamine (MEA) | Soil, Seawater, Freshwater | Readily biodegradable | ntnu.no |
Atmospheric Degradation Mechanisms
Once released into the atmosphere, amines like this compound can undergo degradation through various chemical reactions. A significant pathway is their reaction with nitrogen oxides (NOx), which can lead to the formation of nitrosamines. nih.gov Some nitrosamines are known to be carcinogenic at high enough doses, making their formation an environmental and health concern. nih.gov
The degradation of amines in the atmosphere is a complex process influenced by factors such as flue gas composition, temperature, and the presence of other reactive species like O2, SO2, and NOx. nih.govtandfonline.comhw.ac.uk These reactions can lead to the irreversible decomposition of the amine into a variety of degradation products. tandfonline.com Amines are also recognized as precursors for the formation of secondary organic aerosols, which play a role in the formation and growth of new atmospheric particles. nih.gov
Research into the degradation of related amines provides insight into potential pathways for EDEA. For N-Methyldiethanolamine (MDEA), degradation can yield products including bicine, N,N'-dimethylpiperazine, and even other amines like triethanolamine (B1662121) (TEA) and diethanolamine (DEA) under certain conditions. tandfonline.comacs.org The general degradation pathways for ethanolamine-like compounds can involve demethylation/methylation, the formation of oxazolidinone and imidazolidinone, and ring-closure reactions. tandfonline.com
Monitoring and Mitigation of Environmental Emissions
Effective monitoring and mitigation strategies are essential to control the environmental release of this compound from industrial facilities. Various analytical techniques are employed to detect and quantify amine emissions. Fourier-transform infrared spectroscopy (FTIR) is one method used for real-time monitoring of organic and inorganic compounds in flue gas from processes like post-combustion carbon capture (PCCC). researchgate.net However, FTIR may be limited in identifying new degradation products at trace levels. researchgate.net
For more detailed analysis, gas chromatography coupled with mass spectrometry (GC-MS) is a robust method for identifying and quantifying specific amines and their degradation products in environmental samples like water and air. atamanchemicals.comacs.org For instance, EDEA can be identified in water, urine, and blood samples using GC-MS. atamanchemicals.com Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful tool, particularly for analyzing complex wastewater from industries like oil and gas, where high salinity can interfere with measurements. researchgate.net
Mitigation of emissions involves both process optimization and end-of-pipe solutions. The most favorable course of action is often to substitute a chemical with a less environmentally harmful alternative. guidechem.com Where substitution is not feasible, emissions are controlled at specifically designed and equipped facilities. guidechem.com Proper disposal methods are critical; practices such as dumping in bodies of water, land burial, or open-pit burning are prohibited for certain chemical waste streams. guidechem.com
This compound as a Corrosion Inhibitor
This compound is utilized as a corrosion inhibitor in various industrial applications. guidechem.comguidechem.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, can significantly decrease the rate of corrosion of a metal. uv.mx
Mechanisms of Corrosion Inhibition (e.g., Adsorption on Metal Surfaces)
The primary mechanism by which organic inhibitors like this compound protect metals is through adsorption onto the metal surface. mdpi.commdpi.com This process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. mdpi.com This adsorbed layer can significantly delay both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) electrochemical processes that drive corrosion. mdpi.commdpi.com
The effectiveness of this adsorption depends on the molecular structure of the inhibitor, the charge of the metal surface, and the composition of the corrosive medium. uv.mx For alkanolamines like EDEA, the presence of heteroatoms—specifically the nitrogen atom with its lone pair of electrons and the oxygen atoms in the hydroxyl groups—is crucial. researchgate.net These heteroatoms act as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal and forming a coordinate bond. mdpi.com This interaction is strengthened by the formation of a hydrophobic film on the surface, which repels water and aggressive ions. mdpi.commdpi.com Alkanolamines are often classified as mixed-type inhibitors, meaning they influence both the anodic and cathodic reactions. mdpi.com
Quantum Chemical Analysis of Corrosion Inhibition Potential
Quantum chemical methods, such as Density Functional Theory (DFT), provide theoretical insights into the corrosion inhibition potential of molecules by relating their electronic structure to their performance. mdpi.comresearchgate.netchimicatechnoacta.ru These calculations can predict the efficiency of an inhibitor before it is synthesized or tested in a lab.
Key parameters derived from quantum chemical calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for a molecule to donate electrons to the metal surface, enhancing adsorption and inhibition. researchgate.net A lower ELUMO value suggests a greater ability to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is also an important indicator of inhibitor efficiency; a smaller energy gap generally correlates with higher inhibition efficiency because the molecule is more easily polarized. researchgate.net
For aliphatic amines, quantum chemical calculations have shown that the corrosion inhibition efficiency generally increases in the order: primary < secondary < tertiary amines. mdpi.com This trend suggests that this compound, as a tertiary amine, would be expected to be an effective inhibitor. The increase in the number of alkyl groups attached to the nitrogen atom increases the electron density on the nitrogen, thereby strengthening its ability to bond with the metal surface. mdpi.com
Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition
| Parameter | Significance for Inhibition |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher value indicates better electron-donating ability and stronger adsorption. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower value indicates better electron-accepting ability. |
| Energy Gap (ΔE) | Smaller value suggests higher reactivity and better inhibition efficiency. |
| Electron Density | High electron density on heteroatoms (N, O) promotes stronger coordinate bonding to the metal surface. |
Comparison with Other Amine-Based Corrosion Inhibitors
The performance of this compound as a corrosion inhibitor can be understood by comparing it to other amine-based compounds. The family of alkanolamines, which includes monoethanolamine (MEA), diethanolamine (DEA), and N-methyldiethanolamine (MDEA), are all used as corrosion inhibitors. dtu.dk
Studies have shown that the molecular structure of the alkanolamine significantly influences its inhibition efficiency. In one study comparing ethanolamine (B43304), diethanolamine, and triethanolamine, ethanolamine demonstrated the highest inhibition efficiency on a pre-formed iron carbonate layer, increasing its resistance by about 70%. dtu.dk DFT modeling in the same study indicated that the adsorption energy of ethanolamine and diethanolamine on the model surfaces was more favorable than that of triethanolamine. dtu.dk
Generally, the inhibition performance of amines is linked to the electron density on the nitrogen atom and the steric hindrance of the molecule. While tertiary amines like EDEA and MDEA have a higher electron density on the nitrogen compared to primary (MEA) or secondary (DEA) amines, their larger size can sometimes hinder efficient packing on the metal surface. mdpi.com The choice of inhibitor often depends on the specific conditions of the system, including temperature, pressure, and the nature of the corrosive fluid. For example, some studies have found that pyridine-type inhibitors, which are tertiary amines, may be less basic and have lower inhibition activity compared to aliphatic amines under certain conditions. researchgate.net
Q & A
Basic: What are the established synthesis pathways for N-Ethyldiethanolamine, and what purity optimization strategies are recommended?
This compound is typically synthesized via the reaction of ethylamine with ethylene oxide under controlled temperature and pressure. The exothermic nature of this reaction necessitates precise cooling to prevent side reactions. Post-synthesis purification involves vacuum distillation to isolate EDEA (boiling point: 246–252°C) and remove unreacted ethylene oxide or oligomers . Purity optimization strategies include:
- Gas chromatography-mass spectrometry (GC-MS) to monitor reaction completion and byproduct formation .
- Use of anhydrous conditions to minimize hydrolysis byproducts.
Basic: Which standardized analytical methods are recommended for detecting EDEA in environmental or biological samples?
The ASTM D7599-16(2017) method is the gold standard for detecting EDEA in water matrices using liquid chromatography-tandem mass spectrometry (LC/MS/MS) with single reaction monitoring (SRM). Key parameters include:
- Detection Verification Level (DVL): 5 µg/L for EDEA.
- Reporting range: 25–500 µg/L in surface/drinking water .
For biological samples (e.g., urine, blood), GC-MS with derivatization (e.g., perfluoroacyl derivatives) enhances sensitivity and specificity .
Advanced: How do reaction kinetics of EDEA with CO₂ compare to other tertiary amines, and what experimental designs improve absorption efficiency?
EDEA exhibits faster CO₂ absorption kinetics (rate constant k = 19 M⁻¹s⁻¹ at 303 K ) compared to N-Methyldiethanolamine (MDEA) or N-Butyldiethanolamine (BDEA). Experimental optimization strategies include:
- Stirred cell reactors under pseudo-first-order conditions to measure absorption rates .
- Addition of piperazine (PZ) as a promoter, which increases the reaction rate by enhancing carbamate stability .
- Monitoring equilibrium CO₂ loading capacities at varying temperatures (25–50°C) and amine concentrations (2–3 M) .
Advanced: How should researchers address discrepancies in recovery rates during multi-laboratory validation of EDEA detection methods?
Contradictions in recovery data (e.g., 88% recovery for N-Methyldiethanolamine at 25 µg/L ) arise from matrix effects or instrument sensitivity. Mitigation strategies include:
- Internal standardization (e.g., deuterated Diethanolamine-D8) to correct for matrix interference .
- Calibration across seven concentration levels (25–500 µg/L) to ensure linearity .
- Interlaboratory cross-validation to identify instrument-specific biases (e.g., LC/MS/MS vs. GC-FTIR) .
Basic: What safety protocols are critical when handling EDEA in laboratory settings?
EDEA’s toxicity profile (rat oral LD₅₀ = 4570 mg/kg ) and its role as a precursor to VX-type nerve agents necessitate:
- Personal protective equipment (PPE): Gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal compliance with chemical weapons convention guidelines for Schedule 3 compounds .
- Ventilation systems to mitigate vapor exposure (vapor pressure = 3.39 mmHg at 25°C ).
Advanced: What statistical approaches resolve contradictions in thermodynamic property data (e.g., density, viscosity) across studies?
Discrepancies in properties like density (1.014 g/mL at 25°C vs. 90.61 g/cm³ ) may stem from measurement techniques. Solutions include:
- Meta-analysis of data from peer-reviewed sources (e.g., NIST Chemistry WebBook ).
- Density functional theory (DFT) calculations to validate experimental data against theoretical models .
- Reporting measurement conditions (temperature, purity) to enable cross-study comparisons .
Basic: How is EDEA quantified in complex matrices like industrial wastewater?
Solid-phase extraction (SPE) followed by LC/MS/MS is recommended for wastewater analysis. Key steps:
- Sample acidification (pH ≤ 2) to protonate amine groups and enhance SPE retention .
- Ion-pairing agents (e.g., heptafluorobutyric acid) to improve chromatographic resolution .
Advanced: What methodological challenges arise in detecting EDEA degradation products, and how are they addressed?
EDEA degradation under oxidative conditions produces N-Ethylaminoethanol and nitrosamines , which require:
- High-resolution mass spectrometry (HRMS) for unambiguous identification .
- Derivatization with PFBCl (pentafluorobenzoyl chloride) to enhance volatility for GC-MS analysis .
Basic: What are the key physicochemical properties of EDEA relevant to solvent design?
- Refractive index: 1.4665 (20°C) .
- Solubility: Miscible with water, ethanol, and acetone .
- Thermal stability: Decomposes above 425°C, releasing toxic fumes (e.g., NOₓ) .
Advanced: How do computational models improve the design of EDEA-based CO₂ capture systems?
Molecular dynamics simulations predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
